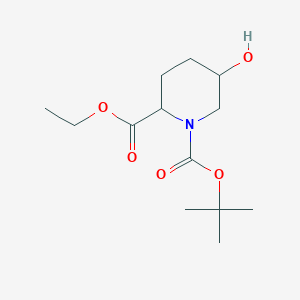

1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate is a chemical compound with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl, ethyl, and hydroxyl groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and ethyl substituents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve:

Starting Materials: Piperidine derivatives, tert-butyl alcohol, ethyl bromide.

Reaction Conditions: The reactions are usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reactions.

Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as neurodegenerative disorders and cancer.

Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

1-tert-butyl 2-ethyl 4-hydroxypiperidine-1,2-dicarboxylate: Similar structure but with a hydroxyl group at the 4-position instead of the 5-position.

1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate: Contains a ketone group instead of a hydroxyl group at the 5-position.

1-tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.

Biological Activity

1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate (CAS Number: 1785721-13-2) is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's structure, properties, and biological activities based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H23NO5, with a molecular weight of approximately 273.33 g/mol. The compound features a piperidine ring substituted with hydroxyl and dicarboxylate groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₃NO₅ |

| Molecular Weight | 273.33 g/mol |

| Boiling Point | 366.8 ± 42.0 °C (predicted) |

| Density | 1.159 ± 0.06 g/cm³ (predicted) |

| LogP | 1.06 |

| Polar Surface Area | 76 Å |

Pharmacological Applications

Research indicates that this compound exhibits significant potential in various pharmacological applications:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds can act as β-lactamase inhibitors, making them valuable in treating infections caused by Gram-negative bacteria . The structural characteristics of this compound may enhance its efficacy against such pathogens.

- Neuroprotective Effects : Compounds with similar piperidine structures have been studied for their neuroprotective properties. The presence of hydroxyl and carboxylate groups may contribute to antioxidant activity, potentially mitigating oxidative stress in neuronal cells .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The dicarboxylate moiety may interact with active sites of enzymes involved in bacterial resistance mechanisms, thereby inhibiting their function and restoring the efficacy of β-lactam antibiotics .

- Receptor Modulation : Piperidine derivatives are known to interact with various neurotransmitter receptors, which could explain their neuroprotective effects. The specific interactions of this compound with receptors remain an area for further investigation .

Study on Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical company evaluated the antimicrobial properties of several piperidine derivatives, including this compound. The findings indicated that the compound exhibited significant inhibitory activity against strains of Escherichia coli and Klebsiella pneumoniae, suggesting its potential as a therapeutic agent in combating resistant bacterial infections.

Neuroprotective Research

In another study focusing on neuroprotection, a related piperidine derivative was tested for its ability to reduce neuronal apoptosis induced by oxidative stress. Results showed that the compound significantly decreased cell death and increased cell viability in cultured neuronal cells exposed to oxidative agents. This suggests that similar derivatives may hold promise for developing treatments for neurodegenerative diseases.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-18-11(16)10-7-6-9(15)8-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPPPWXTNBWACT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.